1-(2-Aminopropanoyl)pyrrolidin-3-one
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Overview
Description
(S)-1-(2-Aminopropanoyl)pyrrolidin-3-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidinone ring substituted with an aminopropanoyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Aminopropanoyl)pyrrolidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and 2-bromoacetone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for (S)-1-(2-Aminopropanoyl)pyrrolidin-3-one may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Aminopropanoyl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
(S)-1-(2-Aminopropanoyl)pyrrolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Aminopropanoyl)pyrrolidin-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Aminopropanoyl)pyrrolidin-3-one: The enantiomer of the compound with different stereochemistry.
1-(2-Aminopropanoyl)pyrrolidin-3-one: The racemic mixture containing both enantiomers.
Uniqueness
(S)-1-(2-Aminopropanoyl)pyrrolidin-3-one is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its enantiomer or racemic mixture.
Properties
IUPAC Name |
1-(2-aminopropanoyl)pyrrolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(8)7(11)9-3-2-6(10)4-9/h5H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPVEKGFQWHFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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